

Triazolo[1,5-A]pyridin-6-ylboronic acid literature review

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Compound of Interest	
Compound Name:	[1,2,4]Triazolo[1,5-A]pyridin-6-ylboronic acid
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An In-Depth Technical Guide to Triazolo[1,5-a]pyridin-6-ylboronic Acid: Synthesis and Applications in Medicinal Chemistry

Authored by a Senior Application Scientist

The^{[1][2][3]}triazolo[1,5-a]pyridine scaffold is a significant pharmacophore in modern drug discovery, prized for its isoelectronic relationship with purines and its versatile role as a bioisostere for various functional groups.^[4] This guide provides an in-depth technical overview of a key building block, Triazolo[1,5-a]pyridin-6-ylboronic acid, with a focus on its synthesis and its pivotal role in the development of targeted therapeutics, particularly protein kinase inhibitors.

The^{[1][2][3]}Triazolo[1,5-a]pyridine Core: A Privileged Scaffold

The^{[1][2][3]}triazolo[1,5-a]pyridine ring system is an aza-indolizine that has garnered considerable attention in medicinal chemistry. Its structural similarity to the purine heterocycle allows it to serve as a purine surrogate, enabling the design of novel kinase inhibitors that can compete with ATP in the enzyme's binding site.^[4] Beyond this, derivatives of this scaffold have been explored as treatments for central nervous system disorders and as anti-cancer agents that target microtubules.^[4] The versatility of this scaffold underscores the importance of efficient synthetic access to key intermediates like Triazolo[1,5-a]pyridin-6-ylboronic acid.

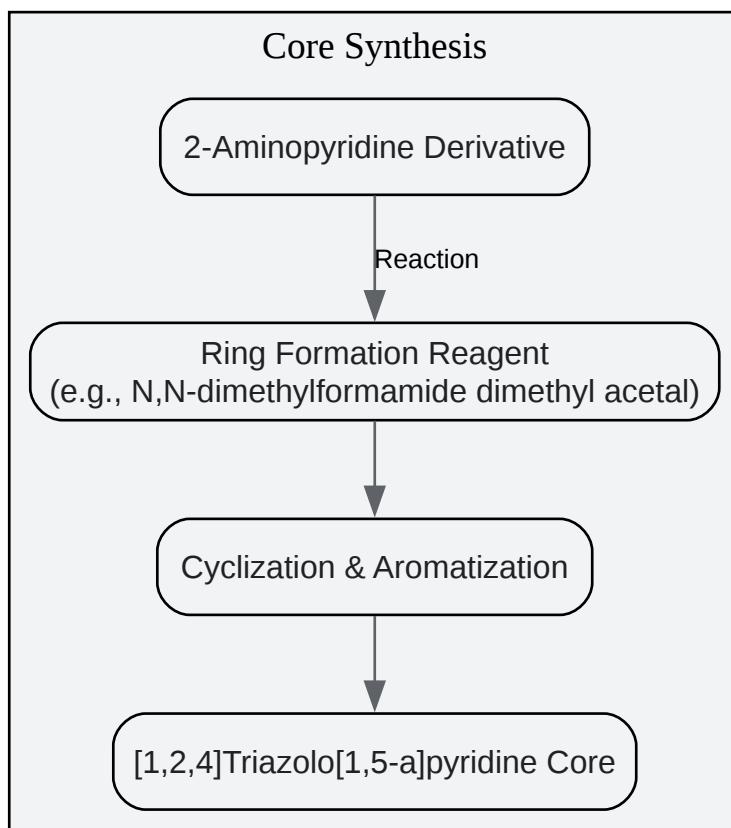
Synthesis of Triazolo[1,5-a]pyridin-6-ylboronic Acid

While detailed, standalone synthetic procedures for Triazolo[1,5-a]pyridin-6-ylboronic acid are not extensively published, its preparation can be inferred from its use in the synthesis of more complex molecules. The general approach involves the formation of the triazolopyridine core followed by a borylation reaction.

Formation of the[1][2][3]Triazolo[1,5-a]pyridine Core

The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core typically begins with a substituted pyridine precursor. A common method involves the reaction of a 2-aminopyridine derivative with a suitable reagent to form the fused triazole ring.

Conceptual Synthetic Workflow for the Triazolopyridine Core



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Caption: General synthesis of the[1][2][3]triazolo[1,5-a]pyridine core.

Borylation to Form the Boronic Acid

Once the triazolopyridine core is synthesized, the boronic acid moiety can be introduced at the 6-position. This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as a Miyaura borylation, using a halogenated triazolopyridine precursor.

Detailed Protocol: Miyaura Borylation of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (Hypothetical Protocol based on common methods)

Materials:

- 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine
- Bis(pinacolato)diboron (B_2pin_2)
- [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ($Pd(dppf)Cl_2$)
- Potassium acetate (KOAc)
- 1,4-Dioxane (anhydrous)
- Nitrogen or Argon atmosphere

Procedure:

- To a dry reaction vessel, add 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
- Add anhydrous 1,4-dioxane to the vessel.
- Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
- Add $Pd(dppf)Cl_2$ (0.03 eq) to the reaction mixture.
- Heat the reaction mixture at 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

- Filter the mixture through a pad of celite to remove the palladium catalyst.
- Wash the filtrate with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The resulting pinacol ester can often be used directly in subsequent Suzuki coupling reactions or hydrolyzed to the boronic acid if required.

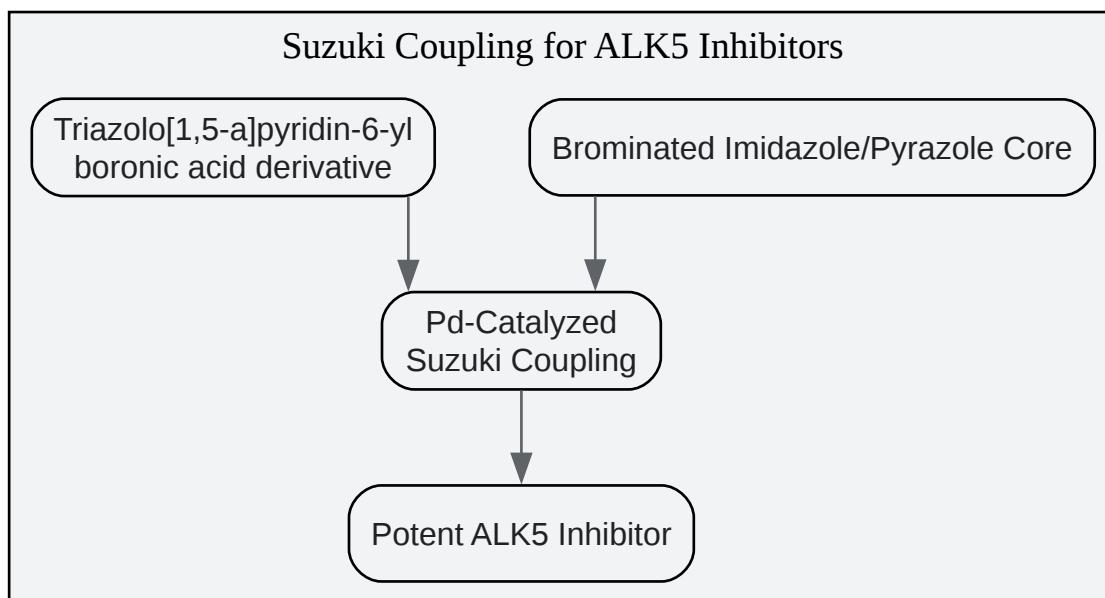
Application in the Synthesis of Kinase Inhibitors

Triazolo[1,5-a]pyridin-6-ylboronic acid is a valuable reagent for introducing the triazolopyridine moiety into target molecules, most notably through the Suzuki-Miyaura cross-coupling reaction. [5][6][7] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and a suitable aryl or heteroaryl halide.

Case Study: Synthesis of ALK5 Inhibitors

The transforming growth factor- β (TGF- β) type I receptor kinase (ALK5) is a key target in cancer immunotherapy and antifibrotic therapies. Researchers have synthesized a series of potent ALK5 inhibitors where the[1][2][3]triazolo[1,5-a]pyridin-6-yl moiety was crucial for activity. [2][8] In the synthesis of these compounds, a key step involves the Suzuki coupling of a brominated imidazole or pyrazole core with a triazolopyridine boronic acid derivative.[8]

Experimental Workflow: Suzuki Coupling in ALK5 Inhibitor Synthesis



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Caption: Suzuki coupling of Triazolo[1,5-a]pyridin-6-ylboronic acid in ALK5 inhibitor synthesis.

The resulting compounds, such as EW-7197, have demonstrated high potency and selectivity for ALK5, with IC₅₀ values in the nanomolar range.[2]

Case Study: Development of DNA-PK Inhibitors

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the DNA damage response pathway, making it an attractive target for cancer therapy. The discovery of AZD7648, a potent and selective DNA-PK inhibitor, highlights the utility of the triazolopyridine scaffold.[1][9] The synthesis of AZD7648 involves a Buchwald-Hartwig coupling to install the (7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino group.[9] While not a direct use of the boronic acid, this example further illustrates the importance of the triazolopyridine core in kinase inhibitor design.

Other Notable Applications

The versatility of the triazolopyridine scaffold extends to the development of inhibitors for other kinases, including:

- ROR γ t Inverse Agonists: For the treatment of psoriasis.[10]

- JAK1/2 Inhibitors: For inflammatory diseases.[11]
- PI3K Inhibitors: For inflammatory and autoimmune disorders.[3][12]

In many of these cases, the triazolopyridine moiety is introduced via cross-coupling reactions, where the corresponding boronic acid or its ester is a key intermediate.

Characterization and Properties

The characterization of Triazolo[1,5-a]pyridin-6-ylboronic acid and its derivatives typically involves standard analytical techniques:

- NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
- Mass Spectrometry (MS): To determine the molecular weight.
- High-Performance Liquid Chromatography (HPLC): To assess purity.

The stability of boronic acids can be a concern, and they are often handled as their more stable pinacol esters. These esters are typically crystalline solids with good shelf life and are readily converted to the active boronic acid species *in situ* during the coupling reaction.

Conclusion

Triazolo[1,5-a]pyridin-6-ylboronic acid is a valuable and versatile building block in medicinal chemistry. Its utility is most prominently demonstrated in the synthesis of a wide array of protein kinase inhibitors through efficient and reliable Suzuki-Miyaura cross-coupling reactions. As the demand for targeted therapeutics continues to grow, the importance of key intermediates like Triazolo[1,5-a]pyridin-6-ylboronic acid in enabling rapid and diverse library synthesis will undoubtedly increase. The methodologies and applications outlined in this guide provide a solid foundation for researchers and drug development professionals working in this exciting field.

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